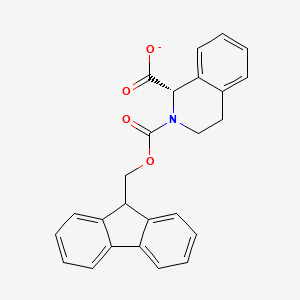
Fmoc-L-Tic-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Tic-OH typically involves the protection of the amino group of tetrahydroisoquinoline with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting tetrahydroisoquinoline with Fmoc-Cl in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions usually involve maintaining the temperature between 15-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥97.0% .
化学反応の分析
Types of Reactions
Fmoc-L-Tic-OH primarily undergoes reactions typical of amino acids and their derivatives. These include:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: DCC and NHS are frequently used for peptide coupling reactions.
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which can be further used in various biochemical applications .
科学的研究の応用
Chemistry
In chemistry, Fmoc-L-Tic-OH is used as a building block in the synthesis of complex peptides and proteins. It is particularly valuable in the study of peptide structure and function .
Biology
Biologically, this compound is used to synthesize peptides that can modulate the activity of enzymes such as serine protease kallikrein 7 . This makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as inhibitors of proteases involved in diseases like cancer and inflammatory conditions .
Industry
Industrially, this compound is used in the large-scale synthesis of peptides for research and pharmaceutical applications. Its high purity and stability make it suitable for use in automated peptide synthesizers .
作用機序
The mechanism of action of Fmoc-L-Tic-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions . The synthesized peptides can then interact with specific molecular targets, such as enzymes, to modulate their activity .
類似化合物との比較
Similar Compounds
Fmoc-L-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-Tryptophan: Used similarly in peptide synthesis but has different side chain properties.
Uniqueness
Fmoc-L-Tic-OH is unique due to its tetrahydroisoquinoline structure, which imparts specific conformational properties to the peptides it is incorporated into. This can influence the biological activity and stability of the resulting peptides, making it a valuable tool in peptide research and development .
生物活性
Fmoc-L-Tic-OH, or 9-fluorenylmethoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a compound widely utilized in peptide synthesis due to its structural properties and biological relevance. This article delves into its biological activity, highlighting its interactions with various biological molecules, its role in synthesizing bioactive peptides, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fmoc Group : A protecting group that facilitates selective deprotection during peptide synthesis.
- Tic Residue : The tetrahydroisoquinoline structure contributes rigidity and stability to peptides, mimicking properties of other aromatic amino acids such as phenylalanine and tyrosine.
Biological Interactions
Research indicates that this compound can interact with various enzymes and receptors, influencing their activity and stability. These interactions are crucial for understanding how modified peptides can modulate biological processes. Some key findings include:
- Enzyme Modulation : Studies have shown that peptides incorporating this compound can enhance enzyme activity by stabilizing the peptide structure, which is essential for effective substrate binding.
- Receptor Binding : The structural characteristics of the Tic residue allow it to mimic natural peptide structures, facilitating interactions with specific receptors .
Applications in Peptide Synthesis
This compound is primarily recognized for its role in synthesizing bioactive peptides and mimetics. Its ability to introduce the Tic residue into peptides has several implications:
- Bioactive Peptides : The incorporation of Tic can lead to the development of peptides with enhanced biological activities. For instance, studies have demonstrated that certain Tic-containing peptides exhibit improved antibacterial properties compared to their non-Tic counterparts .
- Therapeutic Agents : The compound has been utilized in designing peptide-based drugs due to its capacity to stabilize peptide structures and enhance their pharmacological profiles .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives. Below are summarized findings from notable research:
Detailed Research Findings
- Synthesis Methodologies : The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) techniques. The efficiency of Fmoc group removal was optimized using piperidine in aqueous buffers .
- Antibacterial Activity : In a comparative study, Tic-containing dipeptides demonstrated enhanced antibacterial activity against Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values significantly lower than standard drugs like ampicillin .
- Stability Studies : Prodrugs derived from this compound exhibited high stability in liver microsomes, suggesting potential for therapeutic applications where metabolic stability is crucial .
特性
分子式 |
C25H20NO4- |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m0/s1 |
InChIキー |
AGSTVRGPOSEJQQ-QHCPKHFHSA-M |
異性体SMILES |
C1CN([C@@H](C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















